molecular formula C19H14ClF3N2O3 B2432949 Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate CAS No. 1251705-59-5

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2432949
CAS No.: 1251705-59-5
M. Wt: 410.78
InChI Key: YGZWDNBGYKUZAG-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H14ClF3N2O3 and its molecular weight is 410.78. The purity is usually 95%.
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Scientific Research Applications

Ortho-Alkylation of Carboxamides

Research by Fruchey, Monks, and Cook (2014) demonstrated a unified strategy for iron-catalyzed ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides, achieving high yields and regioselectivity without overalkylation. This method emphasizes the compound's utility in selective chemical transformations, pertinent in developing pharmaceuticals and complex organic molecules (Fruchey, Monks, & Cook, 2014).

Synthesis of Martinellic Acid

Ma et al. (2003) outlined a synthesis route to martinellic acid through the condensation of beta-amino ester with triflate, employing intramolecular Dieckmann reaction as a key step. This showcases the compound's role in synthesizing complex molecules, potentially opening doors to new drug discoveries and chemical probes for biological research (Ma et al., 2003).

Synthesis of Tetrahydroisoquinolinones

Kandinska, Kozekov, and Palamareva (2006) investigated the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, highlighting the compound's applicability in generating pharmacologically relevant structures. Their work emphasizes the potential for developing new therapeutic agents through innovative synthetic strategies (Kandinska, Kozekov, & Palamareva, 2006).

Antibacterial Properties

Al-Hiari et al. (2007) focused on the synthesis and evaluation of 8-nitrofluoroquinolone derivatives, revealing interesting antibacterial properties. The study indicates the compound's relevance in antimicrobial research, providing a foundation for developing new antibiotics to combat resistant bacterial strains (Al-Hiari et al., 2007).

Copper-Catalyzed Intramolecular Benzylic C-H Amination

Yamamoto et al. (2016) reported a copper-catalyzed intramolecular amination of benzylic C-H bonds in 2-methylbenzamides to produce isoindolinones, a class of compounds with significant medicinal chemistry interest. This highlights the compound's utility in facilitating novel synthetic routes for the construction of complex nitrogen-containing heterocycles, relevant in drug design and development (Yamamoto et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(trifluoromethyl)benzaldehyde with 8-chloro-1,2-dihydroquinoline-2,4(1H,3H)-dione, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently methylated with methyl iodide to yield the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "8-chloro-1,2-dihydroquinoline-2,4(1H,3H)-dione", "sodium borohydride", "ethyl chloroformate", "methyl iodide" ], "Reaction": [ "Condensation of 2-(trifluoromethyl)benzaldehyde with 8-chloro-1,2-dihydroquinoline-2,4(1H,3H)-dione in the presence of a base such as potassium carbonate to form the corresponding Schiff base.", "Reduction of the Schiff base with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine.", "Reaction of the amine with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding carbamate.", "Methylation of the carbamate with methyl iodide in the presence of a base such as potassium carbonate to yield the final product, Methyl 8-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate." ] }

CAS No.

1251705-59-5

Molecular Formula

C19H14ClF3N2O3

Molecular Weight

410.78

IUPAC Name

methyl 8-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H14ClF3N2O3/c1-28-18(27)14-16(11-6-4-8-13(20)15(11)25-17(14)26)24-9-10-5-2-3-7-12(10)19(21,22)23/h2-8H,9H2,1H3,(H2,24,25,26)

InChI Key

YGZWDNBGYKUZAG-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F

solubility

not available

Origin of Product

United States

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